4-Benzyloxychlorobenzene
Overview
Description
4-Benzyloxychlorobenzene is a chemical compound with the CAS Number: 7700-27-8 and a molecular weight of 218.68 . Its IUPAC name is 1-(benzyloxy)-4-chlorobenzene . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxychlorobenzene contains a total of 27 bonds. These include 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .
Physical And Chemical Properties Analysis
4-Benzyloxychlorobenzene has a molecular weight of 218.68 and a density of 1.175g/cm3 . It has a boiling point of 321ºC at 760mmHg and a melting point of 70ºC .
Scientific Research Applications
Application in Biochemistry and Proteomics Research
- Summary of the Application : 4-Benzyloxychlorobenzene is a specialty product used in proteomics research . Proteomics is a branch of biochemistry focused on studying the structure and function of proteins within the human body.
I also found a potential application of a similar compound in the detection of fibrillar aggregates of the α-synuclein protein, which are a hallmark of Parkinson’s disease . However, it’s not clear if 4-Benzyloxychlorobenzene itself is used in this application.
Application in Environmental Science and Pollution Research
- Summary of the Application : Chlorobenzenes, including 4-Benzyloxychlorobenzene, have been identified as pollutants in soil and groundwater . This is due to their high toxicity, persistence, and bioaccumulation .
Application in Various Industries
- Summary of the Application : Chlorobenzenes, including 4-Benzyloxychlorobenzene, are widely used as intermediates and organic solvents in various industries, such as dyeing, pharmaceuticals, pesticides, textiles, leather, and electronics .
Application in Polymer Science
- Summary of the Application : Cyclodextrins (CDs) are a series of cyclic oligosaccharides formed by amylose under the action of CD glucosyltransferase that is produced by Bacillus . After being modified by polymerization, substitution and grafting, high molecular weight cyclodextrin polymers (pCDs) containing multiple CD units can be obtained . pCDs retain the internal hydrophobic-external hydrophilic cavity structure characteristic of CDs, while also possessing the stability of polymer . They are a class of functional polymer materials with strong development potential and have been applied in many fields .
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCBJNFGAMHBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227819 | |
Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxychlorobenzene | |
CAS RN |
7700-27-8 | |
Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7700-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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